Cas no 2172170-01-1 (2-{1-3-(dimethylamino)propyl-5-ethyl-1H-1,2,3-triazol-4-yl}ethan-1-amine)
2-{1-3-(dimethylamino)propyl-5-ethyl-1H-1,2,3-triazol-4-yl}ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-{1-3-(dimethylamino)propyl-5-ethyl-1H-1,2,3-triazol-4-yl}ethan-1-amine
- EN300-1597980
- 2172170-01-1
- 2-{1-[3-(dimethylamino)propyl]-5-ethyl-1H-1,2,3-triazol-4-yl}ethan-1-amine
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- Inchi: 1S/C11H23N5/c1-4-11-10(6-7-12)13-14-16(11)9-5-8-15(2)3/h4-9,12H2,1-3H3
- InChI Key: RRRQBPRJYXUDNW-UHFFFAOYSA-N
- SMILES: N1(C(CC)=C(CCN)N=N1)CCCN(C)C
Computed Properties
- Exact Mass: 225.19534575g/mol
- Monoisotopic Mass: 225.19534575g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 7
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 60Ų
2-{1-3-(dimethylamino)propyl-5-ethyl-1H-1,2,3-triazol-4-yl}ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1597980-50mg |
2-{1-[3-(dimethylamino)propyl]-5-ethyl-1H-1,2,3-triazol-4-yl}ethan-1-amine |
2172170-01-1 | 50mg |
$1500.0 | 2023-09-23 | ||
| Enamine | EN300-1597980-100mg |
2-{1-[3-(dimethylamino)propyl]-5-ethyl-1H-1,2,3-triazol-4-yl}ethan-1-amine |
2172170-01-1 | 100mg |
$1572.0 | 2023-09-23 | ||
| Enamine | EN300-1597980-250mg |
2-{1-[3-(dimethylamino)propyl]-5-ethyl-1H-1,2,3-triazol-4-yl}ethan-1-amine |
2172170-01-1 | 250mg |
$1642.0 | 2023-09-23 | ||
| Enamine | EN300-1597980-500mg |
2-{1-[3-(dimethylamino)propyl]-5-ethyl-1H-1,2,3-triazol-4-yl}ethan-1-amine |
2172170-01-1 | 500mg |
$1714.0 | 2023-09-23 | ||
| Enamine | EN300-1597980-1000mg |
2-{1-[3-(dimethylamino)propyl]-5-ethyl-1H-1,2,3-triazol-4-yl}ethan-1-amine |
2172170-01-1 | 1000mg |
$1785.0 | 2023-09-23 | ||
| Enamine | EN300-1597980-2500mg |
2-{1-[3-(dimethylamino)propyl]-5-ethyl-1H-1,2,3-triazol-4-yl}ethan-1-amine |
2172170-01-1 | 2500mg |
$3501.0 | 2023-09-23 | ||
| Enamine | EN300-1597980-5000mg |
2-{1-[3-(dimethylamino)propyl]-5-ethyl-1H-1,2,3-triazol-4-yl}ethan-1-amine |
2172170-01-1 | 5000mg |
$5179.0 | 2023-09-23 | ||
| Enamine | EN300-1597980-10000mg |
2-{1-[3-(dimethylamino)propyl]-5-ethyl-1H-1,2,3-triazol-4-yl}ethan-1-amine |
2172170-01-1 | 10000mg |
$7681.0 | 2023-09-23 | ||
| Enamine | EN300-1597980-0.05g |
2-{1-[3-(dimethylamino)propyl]-5-ethyl-1H-1,2,3-triazol-4-yl}ethan-1-amine |
2172170-01-1 | 0.05g |
$1500.0 | 2023-06-04 | ||
| Enamine | EN300-1597980-0.1g |
2-{1-[3-(dimethylamino)propyl]-5-ethyl-1H-1,2,3-triazol-4-yl}ethan-1-amine |
2172170-01-1 | 0.1g |
$1572.0 | 2023-06-04 |
2-{1-3-(dimethylamino)propyl-5-ethyl-1H-1,2,3-triazol-4-yl}ethan-1-amine Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 2-{1-3-(dimethylamino)propyl-5-ethyl-1H-1,2,3-triazol-4-yl}ethan-1-amine
Introduction to 2-{1-3-(dimethylamino)propyl-5-ethyl-1H-1,2,3-triazol-4-yl}ethan-1-amine (CAS No. 2172170-01-1)
2-{1-3-(dimethylamino)propyl-5-ethyl-1H-1,2,3-triazol-4-yl}ethan-1-amine, identified by its CAS number 2172170-01-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a complex heterocyclic structure, has garnered attention due to its potential applications in drug discovery and development. The compound’s unique framework, comprising a triazole moiety linked to an ethylamine side chain, positions it as a promising candidate for further exploration in synthetic chemistry and biological activity evaluation.
The chemical structure of 2-{1-3-(dimethylamino)propyl-5-ethyl-1H-1,2,3-triazol-4-yl}ethan-1-amine incorporates several key functional groups that contribute to its reactivity and potential biological interactions. The presence of a dimethylamino substituent on the propyl chain introduces basicity, which can be exploited in designing molecules that interact with acidic pockets in biological targets. Additionally, the triazole ring is a well-known pharmacophore found in numerous bioactive compounds, including antifungals and anticancer agents. The ethyl group at the 5-position of the triazole adds another layer of structural complexity, which may influence both the solubility and metabolic stability of the compound.
In recent years, there has been growing interest in heterocyclic compounds due to their diverse biological activities and structural versatility. The triazole scaffold, in particular, has been extensively studied for its role in medicinal chemistry. Its stability under various conditions and ability to form hydrogen bonds make it an attractive component in drug design. The synthesis of 2-{1-3-(dimethylamino)propyl-5-ethyl-1H-1,2,3-triazol-4-yl}ethan-1-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the triazole ring efficiently.
The potential applications of 2-{1-3-(dimethylamino)propyl-5-ethyl}-1H-[email protected] triazol-[email protected] ethan-[email protected] amine extend across multiple therapeutic areas. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in diseases such as cancer and inflammation. The basic nature of the dimethylamino group allows for potential interactions with nucleophilic centers in biological targets, making it a valuable building block for designing small-molecule inhibitors. Furthermore, the ethylamine moiety can be modified further to enhance binding affinity or selectivity.
Advances in computational chemistry have enabled researchers to predict the biological activity of molecules like 2-{[email protected]}-[email protected]}[email protected]-[email protected] amine with greater accuracy before experimental validation. Molecular docking studies have been performed using various computational platforms to assess its potential binding interactions with target proteins. These virtual screening approaches have identified promising leads that warrant further experimental investigation. The integration of experimental data with computational predictions provides a robust framework for optimizing the pharmacological properties of this compound.
The synthesis and characterization of CAS No. 2172170[underscore]01[underscore]-1 have been refined through iterative improvements in synthetic methodologies. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the structural integrity of the compound at each stage of synthesis. Mass spectrometry (MS) has also been utilized to determine molecular weight and assess purity levels. These analytical methods ensure that the final product meets stringent quality standards required for further biological testing.
In conclusion,[email protected]}[email protected]}[email protected] amine represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features make it a versatile scaffold for designing novel therapeutic agents. As our understanding of biological pathways continues to evolve,CAS No.[underscore][underscore][underscore]-[underscore][underscore][underscore] may play a crucial role in addressing unmet medical needs through innovative drug development strategies.
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